2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thiophene-based heterocyclic compound characterized by a tetrahydropyridine ring fused with a thiophene moiety. The molecule features a 6-ethyl substituent and a 2-naphthamido group at the 2-position of the thiophene core, with a carboxamide group at the 3-position. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . The compound’s synthesis likely involves the Gewald reaction, a common method for constructing 2-aminothiophene derivatives, followed by selective functionalization at the 2- and 6-positions .
Properties
IUPAC Name |
6-ethyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c1-2-24-10-9-16-17(12-24)27-21(18(16)19(22)25)23-20(26)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,2,9-10,12H2,1H3,(H2,22,25)(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUWTKVIWKPOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[2,3-c]pyridine ring system, followed by the introduction of the naphthamido and ethyl groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides. Key structural analogs include:
2-[3-(4-Chlorophenyl)ureido]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride: Features a 4-chlorophenyl ureido group at the 2-position. This substitution confers strong adenosine A1 receptor allosteric modulation, though the naphthamido group in the target compound may enhance aromatic stacking interactions .
6-Benzyl-N-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride: A 6-benzyl-substituted analog with a 3-chlorobenzyl carboxamide.
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: A second-generation anti-tubercular derivative with a perfluorobenzamido group. The ester moiety at the 3-position (vs. carboxamide in the target compound) reduces polarity, impacting solubility and metabolic stability .
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Properties
- Solubility : Hydrochloride salts of carboxamides (e.g., target compound) exhibit superior aqueous solubility compared to free bases or ester derivatives, critical for oral bioavailability .
- Purity Analysis : The target compound and analogs are validated using HPLC with trifluoroacetic acid (TFA)-based mobile phases, achieving ≥95% purity. Method variability (e.g., gradient duration) ensures robustness across structural analogs .
- Substituent size and polarity at the 2-position (naphthamido vs. trifluoromethylphenyl) may alter binding kinetics .
Biological Activity
The compound 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 524692-56-6) is a derivative of tetrahydrothieno[2,3-c]pyridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C21H22ClN3O2S
- Molecular Weight : 415.94 g/mol
- CAS Number : 1177772-22-3
The compound features a tetrahydrothieno ring fused with a pyridine moiety and an amide functional group attached to a naphthalene derivative. This unique structure contributes to its diverse biological activities.
Anti-inflammatory Properties
Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory effects. A study conducted by Zhang et al. (2002) demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. The results indicated that the compound's structural modifications could enhance its potency against inflammatory responses .
The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with inflammation. Specifically, it may inhibit the NF-kB pathway, which is crucial in the transcriptional regulation of pro-inflammatory cytokines like TNF-α .
Cytotoxicity and Selectivity
In terms of cytotoxicity, studies have indicated that while this compound shows promise in inhibiting TNF-α production, it also possesses cytotoxic effects on certain cell lines. For example, derivative modifications led to variations in cytotoxicity profiles on THP-1 cells (a human monocytic cell line), with some derivatives exhibiting significant cytotoxic effects at higher concentrations .
Summary of Biological Activity Findings
Case Study 1: Inhibition of TNF-α Production
A study synthesized various tetrahydrothieno derivatives and evaluated their ability to inhibit TNF-α production in vitro. The results indicated that compounds with specific structural features exhibited IC50 values ranging from 5.2 μM to 19.7 μM against THP-1 cells. This suggests that structural optimization can lead to enhanced anti-inflammatory activity .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications at the benzylic position significantly influenced biological activity. For instance, a derivative with a methyl substitution showed improved TNF-α inhibition compared to its parent compound. This highlights the importance of molecular structure in determining pharmacological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
